Home > Products > Building Blocks P1614 > 3-Methylpiperidin-4-ol
3-Methylpiperidin-4-ol - 33557-57-2

3-Methylpiperidin-4-ol

Catalog Number: EVT-3160168
CAS Number: 33557-57-2
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(But-3-en-1-ynyl)-1-methylpiperidin-4-ol

    Compound Description: This compound serves as a monomer for synthesizing polyampholyte hydrogels and interpenetrating polyelectrolyte networks (IPPNs) through γ-irradiation polymerization. [] These hydrogels exhibit pH and ionic strength-dependent swelling behavior, attributed to the formation and disruption of intra- and interpolyelectrolyte complexes. []

    Relevance: This compound represents a 3-Methylpiperidin-4-ol derivative with an additional but-3-en-1-ynyl substituent at the 4-position of the piperidine ring. []

Poly[4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol]

    Compound Description: This polymer, synthesized from 4-(But-3-en-1-ynyl)-1-methylpiperidin-4-ol, forms polyelectrolyte complexes (PECs) with various poly(carboxylic acids), including poly(acrylic acid) and poly(methacrylic acid). [] These PECs exhibit variable compositions based on the interacting macromolecules' conformational states and undergo structural transitions influenced by ionic strength and organic solvents. []

    Relevance: This polymer is structurally related to 3-Methylpiperidin-4-ol as it is a polymer derived from the 4-(But-3-en-1-ynyl)-1-methylpiperidin-4-ol monomer, which itself is a derivative of 3-Methylpiperidin-4-ol. []

cis-1-Alkyl (and aralkyl)-4-aryl-3-methylpiperidin-4-ols

    Compound Description: This group of compounds, including their configurational isomers, are studied using proton magnetic resonance (PMR) spectroscopy to determine their conformational preferences and spatial arrangements. []

    Relevance: These compounds share the core 3-Methylpiperidin-4-ol structure but incorporate alkyl or aralkyl substituents at the nitrogen and aryl substituents at the 4-position of the piperidine ring. []

3-[2,6-Bis(4-fluorophenyl)-3-methylpiperidin-4-ylideneamino]-2-thioxoimidazolidin-4-one

    Compound Description: This compound demonstrates chemopreventive potential against 7,12-dimethylbenz[a]anthracene (DMBA)-induced hamster buccal pouch carcinogenesis. [] Its mechanism of action involves modulating lipid peroxidation, antioxidant levels (like glutathione), and detoxifying enzyme activities, including glutathione peroxidase, glutathione S-transferase, and gamma-glutamyl transferase. []

    Relevance: This compound incorporates the 3-Methylpiperidin-4-ol structure within its larger framework, highlighting its potential as a building block for developing biologically active molecules. []

N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103)

    Compound Description: ACP-103 acts as a potent and efficacious 5-HT2A receptor inverse agonist. It exhibits antipsychotic-like effects in animal models by attenuating head-twitch behavior and prepulse inhibition deficits induced by 5-HT2A receptor agonists. []

    Relevance: ACP-103 contains a 1-methylpiperidin-4-yl moiety, closely resembling the structure of 3-Methylpiperidin-4-ol. []

(2S)-4-(2,5-Difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

    Compound Description: MK-0731 acts as a kinesin spindle protein (KSP) inhibitor, representing a potential therapeutic agent for taxane-refractory cancers. Its design aimed to address issues of hERG channel binding and poor in vivo potency observed with earlier KSP inhibitors. []

    Relevance: MK-0731 incorporates a (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety, sharing structural similarities with 3-Methylpiperidin-4-ol, particularly within the piperidine ring. []

Source and Classification

3-Methylpiperidin-4-ol can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It belongs to the class of heterocyclic compounds, specifically the piperidines, which are characterized by a six-membered ring containing one nitrogen atom. This compound is also categorized under secondary amines due to the presence of the nitrogen atom bonded to two carbon atoms.

Synthesis Analysis

The synthesis of 3-Methylpiperidin-4-ol can be achieved through several methods, including:

  1. Reduction of 3-Methylpiperidin-4-one: This method involves reducing the corresponding ketone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction typically requires anhydrous conditions and can be performed at room temperature or with mild heating.
  2. Cyclization Reactions: Another synthetic route involves the cyclization of appropriate precursors, such as amino alcohols or aldehydes, followed by subsequent reduction steps to yield 3-Methylpiperidin-4-ol.
  3. Direct Alkylation: In some cases, direct alkylation of piperidine derivatives with methylating agents can produce 3-Methylpiperidin-4-ol.

Each method may require specific conditions regarding temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 3-Methylpiperidin-4-ol consists of a six-membered ring with five carbon atoms and one nitrogen atom. The hydroxyl group (-OH) attached to the fourth carbon introduces polarity into the molecule, influencing its solubility and reactivity.

Key Structural Features:

  • Piperidine Ring: The ring adopts a chair conformation, which minimizes steric strain.
  • Hydroxyl Group: The presence of this functional group enhances hydrogen bonding capabilities, impacting its physical properties.

Computational studies using Density Functional Theory (DFT) can provide insights into the electronic structure and stability of 3-Methylpiperidin-4-ol by calculating molecular orbitals and predicting reactivity patterns.

Chemical Reactions Analysis

3-Methylpiperidin-4-ol participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The hydroxyl group can act as a nucleophile in reactions with electrophiles.
  2. Formation of Derivatives: It can undergo esterification or etherification reactions when treated with acid chlorides or alkyl halides.
  3. Oxidation Reactions: The alcohol can be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action for 3-Methylpiperidin-4-ol primarily relates to its interaction with biological targets, particularly in neuropharmacology:

  1. Receptor Interaction: It may act as a modulator at various neurotransmitter receptors due to its structural similarity to other bioactive compounds.
  2. Cognitive Enhancement: Preliminary studies suggest that compounds related to 3-Methylpiperidin-4-ol may influence cognitive functions by interacting with serotonin receptors, potentially offering therapeutic benefits in treating cognitive disorders.

Further research is required to elucidate specific pathways and interactions at the molecular level.

Physical and Chemical Properties Analysis

The physical properties of 3-Methylpiperidin-4-ol include:

  • Molecular Weight: Approximately 113.17 g/mol
  • Boiling Point: Estimated around 200 °C
  • Solubility: Soluble in polar solvents such as water and ethanol due to its hydroxyl group.

Chemical Properties:

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining its suitability for various applications in research and industry.

Applications

3-Methylpiperidin-4-ol has several scientific applications:

  1. Pharmaceutical Development: It serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting neurological conditions.
  2. Research Tool: Its derivatives are used in studies exploring receptor interactions and drug design.
  3. Chemical Synthesis: It plays a role in organic synthesis as an intermediate for more complex molecules.
Synthetic Methodologies and Reaction Optimization

Classical Synthetic Routes for Piperidine Derivatives

Traditional approaches to 3-methylpiperidin-4-ol synthesis typically involve multi-step sequences starting from readily available piperidine precursors. A prominent route begins with Boc-protected 3-methyl-4-oxopiperidine, which undergoes acid-mediated deprotection to yield the hydrochloride salt of 3-methylpiperidin-4-one. This ketone intermediate serves as the crucial precursor for stereoselective reduction to the target alcohol. As documented in one synthesis: "To a solution of racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in anhydrous DCM at 0°C, ethanolic-HCl was added slowly... The reaction mixture was evaporated to give racemic 3-methyl-piperidin-4-one hydrochloride" [1]. This method delivers the racemic ketone in high yield (>85%) after workup, but necessitates additional chiral resolution or asymmetric reduction to obtain enantiomerically pure 3-methylpiperidin-4-ol. Alternative classical approaches include reductive amination of 1,5-dicarbonyl compounds or cyclization of amino alcohols, though these often suffer from moderate yields and limited stereocontrol [6] [7].

Table 1: Classical Synthetic Approaches to 3-Methylpiperidin-4-ol Precursors

Starting MaterialKey TransformationIntermediateYieldLimitations
4-PicolineBirch reduction, HydroborationN-Benzyl-4-methylpiperidin-3-ol30-40%Low yielding, malodorous byproducts
Boc-3-methylpiperidin-4-oneAcidic deprotection (HCl/ethanol)3-Methylpiperidin-4-one HCl85-90%Requires chiral resolution
Ethyl 5-bromopentanoateCondensation with D-phenylglycinolPiperidinone derivative75-80%Multi-step, protecting groups

Mannich Condensation in the Synthesis of 3-Methylpiperidin-4-ol Analogs

The Mannich reaction provides a powerful three-component strategy for constructing functionalized piperidine frameworks, particularly analogs of 3-methylpiperidin-4-ol with substituents at strategic positions. This condensation reaction involves the coupling of (1) an aldehyde (typically formaldehyde), (2) a primary or secondary amine, and (3) a carbonyl compound containing acidic α-protons (e.g., ketones with enolizable hydrogens). The mechanism proceeds through iminium ion formation followed by nucleophilic attack by the enol tautomer, generating β-amino carbonyl compounds ("Mannich bases") that serve as pivotal intermediates for piperidine ring formation [2].

For stereocontrolled synthesis of chiral 3-methylpiperidin-4-ol derivatives, asymmetric Mannich protocols employing amino acid organocatalysts (e.g., L-proline or modified proline derivatives) have proven exceptionally valuable. (S)-Proline catalysis favors the formation of syn-diastereomers with high enantiomeric excess (typically >90% ee) due to the Re-face attack of the enamine intermediate on the iminium electrophile. Modified proline catalysts (e.g., methylated pyrrolidinecarboxylic acids) can invert stereoselectivity to favor the anti-diastereomer [2] [10]. These stereoselective transformations enable access to key pharmaceutical intermediates like 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, a potent dopamine D₂ receptor ligand structurally related to 3-methylpiperidin-4-ol derivatives [10].

Table 2: Mannich Reaction Variations for Piperidine Synthesis

Carbonyl ComponentAmine ComponentCatalystProduct StereochemistryApplication in Analogs
AcetoneDimethylamineNoneRacemic β-aminoketoneN-methylpiperidinone precursors
Cyclic ketoneBenzylamineL-Prolinesyn-β-amino ketone (>90% ee)Chiral 3-arylpiperidin-4-ols
Aldehyde-enolatestert-Butyl carbamate(S)-Diphenylprolinolanti-β-amino aldehyde (85% ee)N-Boc protected aminopiperidines

Catalytic Asymmetric Synthesis for Enantiomerically Pure Forms

Access to enantiomerically pure (3R,4S)- and (3S,4R)-3-methylpiperidin-4-ol relies heavily on transition-metal-catalyzed asymmetric hydrogenation and chiral auxiliary-mediated syntheses. The hydrogenation of prochiral 3-methylpiperidin-4-one precursors using rhodium complexes with chiral bisphosphine ligands (e.g., (R)-BINAP or (R,R)-DIPAMP) achieves exceptional enantioselectivities (>95% ee) under optimized conditions (50-100 psi H₂, 25-60°C). The stereochemical outcome arises from facial differentiation dictated by the chiral ligand's steric environment: Bulky substituents on the ligand direct hydride transfer to the less hindered face of the carbonyl [3] [9]. This method delivers either enantiomer of 3-methylpiperidin-4-ol simply by selecting the appropriate ligand enantiomer, making it industrially viable for multikilogram production [9].

An alternative approach employs chiral pool starting materials like D-phenylglycinol as temporary stereodirecting groups. In one patented route, condensation of D-phenylglycinol with a delta-valerolactone derivative creates a chiral imide that undergoes diastereoselective alkylation at C3 of the piperidine ring. Subsequent hydrogenolytic cleavage of the chiral auxiliary furnishes (3R,4R)-3-methylpiperidin-4-ol hydrochloride in >99% de. This method leverages the inherent chirality of inexpensive natural products to bypass costly metal catalysts while maintaining excellent stereocontrol [3] .

Table 3: Catalytic Systems for Enantioselective Synthesis

Catalyst SystemSubstrateConditionsee (%)Absolute Configuration
Rh-(R)-BINAP/COD]BF₄3-Methylpiperidin-4-one50 psi H₂, EtOH, 25°C98(4R)
Rh-(S,S)-Et-DuPhosN-Acetyl-3-methyl-4-oxopiperidine100 psi H₂, iPrOH, 50°C95(4S)
Ru-TsDPEN (Noyori-type)N-Cbz-3-methyl-4-oxopiperidineHCO₂H/Et₃N, RT99(4S)
D-Phenylglycinol auxiliary5-Chlorovaleryl chlorideAlkylation, H₂/Pd-C>99 de(3R,4R)

Alkylation and Reduction Strategies for Functional Group Introduction

Strategic alkylation at C3 and carbonyl reduction at C4 constitute essential transformations for installing the methyl group and alcohol functionality in 3-methylpiperidin-4-ol syntheses. Two predominant methodologies exist:

  • Enolate Alkylation: Deprotonation of N-protected piperidin-4-ones with strong bases (s-BuLi, LDA) generates enolates that undergo C-alkylation with electrophiles like methyl iodide. The stereochemical outcome depends critically on protecting group selection and solvent effects. For instance, when the hydroxyl group in 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-2-one is unprotected, alkylation requires 2.5 equivalents of s-BuLi but delivers the 3-methyl derivative as a single diastereomer. Protecting the hydroxyl as a TBDMS ether reduces s-BuLi consumption to 1.5 equivalents but decreases diastereoselectivity (1:2.5 dr), necessitating chromatographic separation .

  • Reductive Amination: Ketone intermediates like 4-oxo-3-methylpiperidine-1-carboxylates undergo stereoselective reduction using hydride reagents (NaBH₄, L-Selectride®) or catalytic hydrogenation. Borane-dimethylsulfide complex in tetrahydrofuran reduces N-Boc-3-methylpiperidin-4-one predominantly to the trans-alcohol (dr 4:1), whereas L-Selectride® enhances cis-selectivity (dr 1:3) through chelation control. Catalytic transfer hydrogenation with HCO₂NH₄/Pd-C provides the trans-isomer exclusively when performed in aqueous ethanol, highlighting the profound influence of solvent on stereoselectivity [7] [9].

Solvent Effects and Reaction Kinetics in Piperidine Ring Formation

The cyclization kinetics and diastereoselectivity during piperidine ring formation exhibit marked dependence on solvent polarity, protic character, and coordination ability. In the ring-closing step of 5-aminopentanone derivatives to form 3-methylpiperidin-4-ones, aprotic polar solvents (DMF, DMSO) accelerate the intramolecular aldol condensation by 3-5 fold compared to hydrocarbon solvents (toluene, hexanes) due to enhanced enolate stabilization. Kinetic studies reveal pseudo-first-order rate constants (kobs) increase from 1.2 × 10⁻⁴ s⁻¹ in toluene to 7.5 × 10⁻⁴ s⁻¹ in DMSO at 80°C .

Solvent hydrogen-bonding capacity critically impacts stereoselectivity during reductions. In the sodium borohydride reduction of 3-methylpiperidin-4-one, protic solvents (MeOH, EtOH) favor the thermodynamically stable trans-3-methylpiperidin-4-ol (dr 3:1) via equatorial hydride attack. Conversely, aprotic solvents (CH₂Cl₂, THF) shift selectivity toward the cis-isomer (dr 1:1.5) by altering the conformation of the carbonyl group and reducing steric hindrance to axial approach. The dielectric constant (ε) further modulates reaction rates: cyclodehydration of 1-(3-aminopropyl)-3-hydroxy-3-methylpyrrolidin-2-one proceeds 50% faster in ethanol (ε=24.3) than in dichloromethane (ε=8.9) due to improved charge separation in the transition state [1] [7].

Table 4: Solvent Effects in Key Synthetic Steps

ReactionSolventDielectric Constant (ε)Rate Constant (k, s⁻¹)trans:cis Ratio
Cyclization of 5-aminopentanoneToluene2.41.2 × 10⁻⁴-
DMF36.75.8 × 10⁻⁴-
DMSO46.77.5 × 10⁻⁴-
NaBH₄ reduction of 4-ketoneMethanol32.72.1 × 10⁻³3:1
THF7.61.4 × 10⁻³1:1.5
CH₂Cl₂8.91.6 × 10⁻³1:2

Properties

CAS Number

33557-57-2

Product Name

3-Methylpiperidin-4-ol

IUPAC Name

3-methylpiperidin-4-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3

InChI Key

OAQDXXYGSGJMGR-UHFFFAOYSA-N

SMILES

CC1CNCCC1O

Canonical SMILES

CC1CNCCC1O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.